Estradiol-17-phenylpropionate

Catalog No.
S572976
CAS No.
26443-03-8
M.F
C27H32O3
M. Wt
404.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estradiol-17-phenylpropionate

CAS Number

26443-03-8

Product Name

Estradiol-17-phenylpropionate

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate

Molecular Formula

C27H32O3

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C27H32O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,9,11,17,22-25,28H,7-8,10,12-16H2,1H3/t22-,23-,24+,25+,27+/m1/s1

InChI Key

LQWSQQKTZLDGME-RYIFMDQWSA-N

SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O

Synonyms

estradiol phenylpropionate, estradiol-17-phenylpropionate

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O

The exact mass of the compound Estradiol-17-phenylpropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26645. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Estradiol-17-phenylpropionate is a synthetic derivative of estradiol, a potent estrogenic hormone. This compound is characterized by the addition of a phenylpropionate ester group at the 17-beta position of the estradiol molecule. Estradiol-17-phenylpropionate is utilized primarily in hormone replacement therapy and in various medical treatments related to estrogen deficiency. It is known for its relatively prolonged action compared to other estradiol esters, making it a preferred choice in certain therapeutic contexts.

Typical of steroid esters. These include hydrolysis, where the ester bond is broken in the presence of water to yield estradiol and phenylpropionic acid. The hydrolysis can be catalyzed by either acid or base, with conditions influencing the rate and extent of reaction. Additionally, it may participate in transesterification reactions, where the ester group can be exchanged with another alcohol under suitable conditions.

As an estrogen, estradiol-17-phenylpropionate exhibits significant biological activity, primarily through binding to estrogen receptors in target tissues. This binding initiates a cascade of genomic and non-genomic actions that influence various physiological processes, including:

  • Regulation of reproductive functions: It plays a critical role in the menstrual cycle and maintenance of pregnancy.
  • Bone health: Estradiol is vital for bone density maintenance and prevention of osteoporosis.
  • Cardiovascular effects: It has protective effects on the cardiovascular system.

Studies have shown that estradiol-17-phenylpropionate can modulate gene expression involved in these processes, leading to its therapeutic applications in hormone replacement therapy and other estrogen-related treatments .

The synthesis of estradiol-17-phenylpropionate typically involves the esterification of estradiol with phenylpropanoic acid or its anhydride. Common methods include:

  • Direct Esterification: This method involves reacting estradiol with phenylpropionic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Acid Anhydride Method: Estradiol can be reacted with phenylpropionic anhydride in a solvent like pyridine to facilitate the esterification process. This method often yields higher purity products due to better control over reaction conditions .

Estradiol-17-phenylpropionate is primarily used in:

  • Hormone Replacement Therapy: It alleviates symptoms associated with menopause by restoring estrogen levels.
  • Contraceptive Formulations: It may be included in certain hormonal contraceptives due to its estrogenic properties.
  • Cancer Treatment: Research indicates potential applications in treating hormone-sensitive cancers, particularly breast cancer .

Interaction studies involving estradiol-17-phenylpropionate have demonstrated its effects on various biological pathways. For instance, it has been shown to influence liver carcinogenesis when administered alongside other compounds like N-nitrosomorpholine in experimental models . Additionally, its interactions with other hormones and drugs are crucial for understanding its pharmacodynamics and optimizing therapeutic regimens.

Estradiol-17-phenylpropionate shares structural similarities with several other steroid esters, which also exhibit estrogenic activity. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
Estradiol ValerateSimilar steroid frameworkValerate group at position 17; shorter duration of action
Estradiol BenzoateSimilar steroid frameworkBenzoate group; often used for longer-term treatments
Estrone PropionateRelated steroid structureDerived from estrone; different pharmacokinetics
Testosterone PhenylpropionateAndrogenic compoundExhibits both anabolic and androgenic properties
Nandrolone PhenylpropionateAnalogous structureAndrogenic properties; less estrogenic activity

Estradiol-17-phenylpropionate is unique due to its specific phenylpropionate ester modification, which provides distinct pharmacokinetic properties compared to other esters. Its efficacy and stability make it particularly valuable in clinical settings focused on estrogen replacement and regulation .

Estradiol-17-phenylpropionate represents a synthetic estrogen ester characterized by the attachment of a phenylpropanoate group to the C17 position of the estradiol backbone [1]. The compound possesses the molecular formula C27H32O3 with a molecular weight of 404.550 grams per mole [1] [3]. The International Union of Pure and Applied Chemistry designation for this compound is [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate [1].

Table 1: Basic Chemical Properties of Estradiol-17-phenylpropionate

PropertyValue
Molecular FormulaC27H32O3
IUPAC Name[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate
CAS Registry Number26443-03-8
Molecular Weight (g/mol)404.550
Exact Mass (g/mol)404.23459
InChI KeyLQWSQQKTZLDGME-RYIFMDQWSA-N
SMILESC[C@]12CC[C@H]3C@HCCC5=C3C=CC(=C5)O

The stereochemical configuration of estradiol-17-phenylpropionate maintains the characteristic spatial arrangement of the estradiol nucleus with specific chirality centers at positions C8(R), C9(S), C13(S), C14(S), and C17(S) [1] [6]. This stereochemical arrangement is critical for the compound's biological recognition and subsequent hydrolysis to release the active estradiol molecule [15] [25]. The β-orientation of the phenylpropanoate ester at the C17 position preserves the natural configuration found in endogenous estradiol [6] [16].

Table 2: Stereochemical Configuration of Estradiol-17-phenylpropionate

Carbon PositionConfigurationDescription
C8Rβ-Configuration at ring junction
C9Sα-Configuration at ring junction
C13Sβ-Methyl group orientation
C14Sα-Configuration at ring junction
C17Sβ-Phenylpropanoate ester attachment

The molecular architecture consists of the characteristic tetracyclic steroid backbone common to all estrogens, with rings A through D adopting specific conformational arrangements [14] [18]. Nuclear magnetic resonance studies and X-ray crystallographic analyses of related estradiol esters demonstrate that the A ring maintains a planar aromatic character, while the B and C rings adopt chair conformations, and the D ring exhibits an envelope-half-chair geometry [17] [18]. The phenylpropanoate side chain extends from the β-face of the steroid nucleus, creating additional steric bulk that influences the compound's physicochemical properties [14] [19].

Table 3: Ring Conformational Analysis

RingConformationDescription
A (Phenolic)Planar aromaticAromatic system with hydroxyl at C3
B (Cyclohexane)ChairSix-membered saturated ring in chair form
C (Cyclohexane)ChairSix-membered saturated ring in chair form
D (Cyclopentane)Envelope-half-chairFive-membered ring with ester substitution at C17

Physicochemical Characteristics

The incorporation of the phenylpropanoate ester significantly modifies the physicochemical properties of the parent estradiol molecule [13] [25]. The esterification increases the lipophilicity of the compound compared to free estradiol, which exhibits limited solubility in aqueous media [10] [25]. Estradiol itself demonstrates a solubility of approximately 0.2 milligrams per milliliter in a 1:4 solution of dimethyl sulfoxide and phosphate-buffered saline [10]. The phenylpropanoate ester extension substantially enhances the compound's partition coefficient, making it more suitable for depot formulations and prolonged-release applications [13] [25].

Spectroscopic characterization reveals distinctive features that distinguish estradiol-17-phenylpropionate from its parent compound and other estrogen esters [28] [31]. Ultraviolet spectroscopy demonstrates absorption characteristics consistent with the presence of both the phenolic A ring and the aromatic phenyl group of the ester moiety [29] [31]. The compound exhibits typical estrogen UV absorption patterns with maximum absorption around 281 nanometers, attributable to the conjugated aromatic system in the A ring [10] [29].

Mass spectrometric analysis provides detailed fragmentation patterns that confirm the structural integrity of the phenylpropanoate ester [3] [28]. The molecular ion peak appears at mass-to-charge ratio 405 in positive ion mode, corresponding to the protonated molecular ion [3]. Characteristic fragmentation includes loss of the phenylpropanoate group, yielding fragments consistent with the estradiol backbone [28]. The compound demonstrates predictable collision cross-section values in ion mobility spectrometry, with measurements of 201.7 square angstroms for the protonated species [3].

Thermal analysis indicates that estradiol-17-phenylpropionate exhibits stability characteristics typical of steroid esters [11] [19]. Related phenylpropanoate esters of steroids show melting points in the range of 110-150 degrees Celsius, depending on the specific steroid backbone and crystalline form [11] . The presence of the aromatic phenyl group in the ester chain contributes to intermolecular π-π interactions that can influence crystal packing and thermal behavior [14] [19].

Structural Analogy to Natural Estrogens

Estradiol-17-phenylpropionate maintains the fundamental structural framework characteristic of natural estrogens while incorporating the phenylpropanoate modification at the C17 position [13] [15]. The compound serves as a prodrug that releases biologically active estradiol upon enzymatic hydrolysis by tissue esterases [15] [25]. This structural relationship ensures that the pharmacological effects derive from the endogenous estradiol molecule rather than the ester itself [15] [25].

Table 4: Structural Comparison with Natural Estrogens

CompoundMolecular FormulaMolecular WeightStructural Features
Estradiol-17-phenylpropionateC27H32O3404.550Phenylpropanoate ester at C17
Estradiol (17β-estradiol)C18H24O2272.380Free hydroxyl groups at C3 and C17
EstroneC18H22O2270.366Ketone at C17, hydroxyl at C3
EstriolC18H24O3288.380Hydroxyl groups at C3, C16, and C17

The phenolic A ring of estradiol-17-phenylpropionate remains unchanged from the natural estradiol structure, preserving the critical hydroxyl group at the C3 position that is essential for estrogen receptor binding [6] [16]. This hydroxyl group participates in hydrogen bonding interactions with specific amino acid residues in the estrogen receptor binding pocket, maintaining the compound's capacity to function as an estrogen receptor agonist upon hydrolysis [16] [29].

The steroid backbone of estradiol-17-phenylpropionate exhibits identical ring fusion patterns and stereochemistry to those found in endogenous 17β-estradiol [6] [16]. The tetracyclic structure maintains the same absolute configuration at all chiral centers, ensuring that upon ester hydrolysis, the released estradiol molecule possesses the natural (17β) configuration rather than the biologically inactive (17α) epimer [16] [17]. This stereochemical fidelity is crucial for maintaining the compound's function as a bioidentical estrogen precursor [15] [25].

The esterification strategy employed in estradiol-17-phenylpropionate follows established principles used in other estrogen esters such as estradiol valerate, estradiol cypionate, and estradiol enantate [13] [25]. These modifications share the common objective of increasing lipophilicity and extending duration of action while preserving the essential structural elements required for estrogen receptor interaction [13] [15]. The phenylpropanoate group specifically provides a balance between lipophilicity and hydrolytic susceptibility that allows for controlled release of the active estradiol molecule [14] [25].

Enzymatic hydrolysis studies demonstrate that estradiol-17-phenylpropionate undergoes cleavage by hepatic and tissue esterases to yield free estradiol and phenylpropanoic acid [24] [26]. The hydrolysis rate varies depending on the specific esterase enzymes present and the tissue environment, with some evidence suggesting that unsaturated fatty acid esters may undergo more rapid hydrolysis than saturated analogs [24]. The phenylpropanoate ester exhibits intermediate hydrolysis characteristics compared to shorter esters like acetate and longer esters like undecylate [13] .

XLogP3

6.5

UNII

LS956OGN6U

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (94.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (94.12%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (94.12%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

26443-03-8

Wikipedia

Estradiol phenylpropionate

Dates

Last modified: 02-18-2024

Explore Compound Types